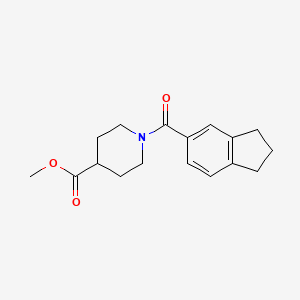![molecular formula C17H19NO4S B7500763 Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate, also known as Methyl TPSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfonamides and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA involves the binding of the compound to the active site of CA IX, thereby inhibiting its activity. The binding of this compound TPSA to CA IX is highly specific and selective, making it an attractive target for cancer therapy. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound TPSA has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth and metastasis of cancer cells, induce apoptosis, and inhibit the activity of CA IX. The compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA has several advantages for lab experiments. It is a potent and selective inhibitor of CA IX, making it an attractive target for cancer therapy. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, this compound TPSA has some limitations for lab experiments. It is highly insoluble in water, which can limit its use in aqueous solutions. The compound is also relatively unstable, which can affect its activity over time.
Direcciones Futuras
There are several future directions for the research on Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA. One potential direction is the development of analogs of the compound with improved solubility and stability. Another direction is the investigation of the anticancer activity of this compound TPSA in vivo, using animal models of cancer. The compound could also be used in combination with other anticancer agents to enhance its efficacy. Finally, the use of this compound TPSA as a diagnostic tool for the detection of CA IX in cancer cells could be explored further.
Conclusion:
This compound 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate is a potent and selective inhibitor of CA IX, making it a promising target for cancer therapy. The compound has several advantages for lab experiments, including its easy synthesis and purification. However, it also has some limitations, such as its insolubility in water and instability. Further research on this compound TPSA could lead to the development of novel anticancer agents and diagnostic tools for cancer detection.
Métodos De Síntesis
The synthesis of Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-aminobenzoic acid methyl ester in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields this compound TPSA as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization and chromatographic techniques.
Aplicaciones Científicas De Investigación
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making it a promising target for cancer therapy. This compound TPSA has also been used as a fluorescent probe for the detection of CA IX in cancer cells.
Propiedades
IUPAC Name |
methyl 4-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-9-12(2)16(13(3)10-11)23(20,21)18-15-7-5-14(6-8-15)17(19)22-4/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHNVFAHWHXKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

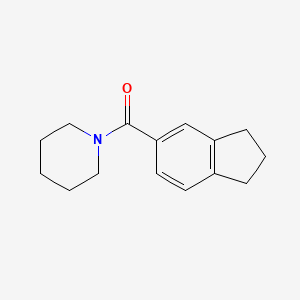
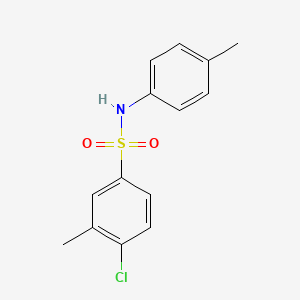
![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)
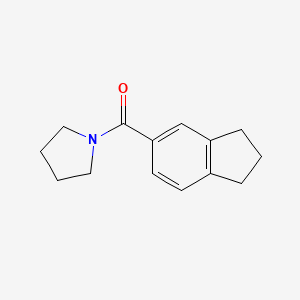
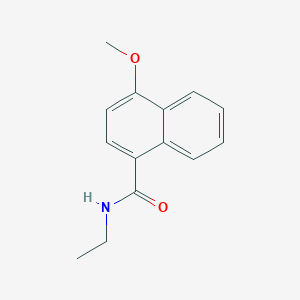
![[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7500707.png)
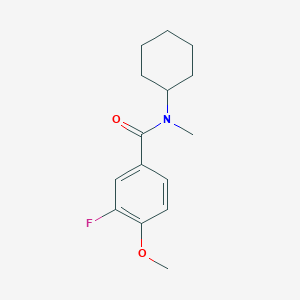
![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)
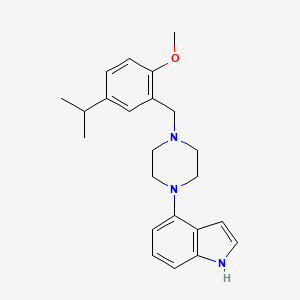

![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
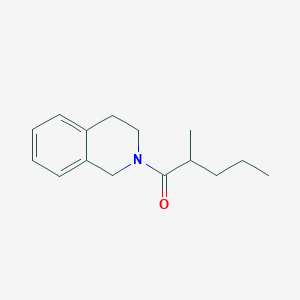
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
